(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
CAS No.: 301357-21-1
Cat. No.: VC7208937
Molecular Formula: C13H14N2O2S2
Molecular Weight: 294.39
* For research use only. Not for human or veterinary use.
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid - 301357-21-1](/images/structure/VC7208937.png)
Specification
CAS No. | 301357-21-1 |
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Molecular Formula | C13H14N2O2S2 |
Molecular Weight | 294.39 |
IUPAC Name | 2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid |
Standard InChI | InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17) |
Standard InChI Key | RSJDIDHOTLLUGC-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, "(2-Methyl-5,6,7,8-tetrahydro-benzo thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid," reflects its fused bicyclic core. Its molecular formula is C₁₃H₁₄N₂O₂S₂, with a molecular weight of 294.4 g/mol . The structure comprises:
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A tetrahydrobenzo thieno[2,3-d]pyrimidine scaffold, featuring a sulfur-containing thiophene ring fused to a pyrimidine ring.
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A methyl group at position 2 of the pyrimidine moiety.
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A sulfanylacetic acid side chain at position 4, introducing carboxylic acid functionality .
Crystallographic and Stereochemical Data
While direct crystallographic data for this compound are unavailable, analogous tetrahydrobenzothieno[2,3-d]pyrimidine derivatives exhibit triclinic crystal systems with unit cell parameters such as a = 8.0873(4) Å, b = 12.7820(7) Å, and c = 13.5574(7) Å . The dihedral angles between aromatic rings in related structures range from 4.54° to 12.44°, suggesting moderate planarity distortion .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound involves multi-step transformations, as inferred from related methodologies :
Step 1: Formation of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core
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Gewald Reaction: Cyclohexanone reacts with ethyl cyanoacetate and sulfur in the presence of a secondary amine to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate .
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Cyclization with Formamide: Heating the intermediate with formamide generates the pyrimidin-4(3H)-one derivative .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) produces the 4-chloro intermediate .
Physicochemical and Spectroscopic Properties
Physicochemical Parameters
Property | Value | Source |
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Melting Point | Not reported | |
Solubility | Low in water; soluble in DMF | |
Purity | ≥95% | |
Storage Conditions | Cool, dry environment |
Biological and Pharmacological Relevance
Antimicrobial Activity
Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives demonstrate broad-spectrum antimicrobial effects. For example:
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Bacterial Inhibition: MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 62–78% growth inhibition against Candida albicans at 100 μg/mL .
Mechanism of Action
The sulfanylacetic acid moiety may enhance target binding via:
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Hydrogen Bonding: Carboxylic acid groups interact with enzymatic active sites.
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Thioether Linkages: Improve membrane permeability and bioavailability .
Comparative Analysis with Analogues
Compound | Activity (MIC, μg/mL) | Reference |
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4-Hydrazino derivative | 25–50 | |
4-(3,5-Disubstituted pyrazol-1-yl) | 12.5–25 | |
Target compound | Pending evaluation | – |
Future Directions and Research Gaps
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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In Vivo Efficacy: No animal studies have been published to date.
Proposed Studies
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Structure-Activity Relationships (SAR): Modify the sulfanylacetic acid chain to optimize potency.
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Crystallography: Resolve the crystal structure to guide computational modeling.
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